molecular formula C18H27Cl2N3 B6350719 1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1426142-85-9

1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B6350719
CAS No.: 1426142-85-9
M. Wt: 356.3 g/mol
InChI Key: DTJWKTVPEDPIFK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzyl group, a piperidine ring, and a 1-methyl-1H-pyrrole group . These types of compounds are often involved in various biological activities and could be used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom, a benzyl group attached to the nitrogen of the piperidine ring, and a 1-methyl-1H-pyrrole group attached to the piperidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Chemical Synthesis and Catalysis

Research has demonstrated the utility of compounds similar to 1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride in facilitating C-N bond formation, a crucial step in the synthesis of various organic compounds. For example, the review by Kantam et al. (2013) discusses the role of similar amines in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. This process is vital for synthesizing aromatic, heterocyclic, and aliphatic amines, indicating the potential application of the compound in developing new catalytic methods that are both efficient and environmentally friendly (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Biochemical Research and Drug Development

The structure of this compound suggests potential interactions with biological targets, such as enzymes and receptors. For instance, compounds with similar structures have been investigated for their role in modulating enzyme activity and receptor binding. The research by Caccia (2007) into arylpiperazine derivatives, for example, explores how such compounds are metabolized and their implications for treating disorders like depression and psychosis. This indicates potential research avenues for exploring the biochemical and pharmacological activities of this compound (Caccia, 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some compounds with similar structures have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis. Additionally, the compound’s structure could be modified to enhance its properties or reduce potential hazards .

Properties

IUPAC Name

1-benzyl-N-[(1-methylpyrrol-2-yl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3.2ClH/c1-20-11-5-8-18(20)14-19-17-9-12-21(13-10-17)15-16-6-3-2-4-7-16;;/h2-8,11,17,19H,9-10,12-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJWKTVPEDPIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNC2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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